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This in-depth technical guide explores the principles of non-stoichiometry in Nickel(II) oxide
(NiO), a phenomenon pivotal to its diverse applications. Stoichiometric NiO is an insulator, but

the introduction of defects transforms it into a p-type semiconductor, unlocking a range of

functionalities. This guide details the nature of these defects, their impact on the material's

properties, and the experimental methodologies for their synthesis and characterization.

The Genesis of Non-Stoichiometry in NiO: Nickel
Vacancies
Non-stoichiometry in Nickel(II) oxide primarily arises from the presence of nickel vacancies

(V"Ni) within its crystal lattice. This leads to a general chemical formula of Ni1-xO, where 'x'

represents the fraction of missing nickel atoms. To maintain overall charge neutrality in the

crystal, for every Ni2+ vacancy created, two adjacent Ni2+ ions are oxidized to Ni3+ ions.

These Ni3+ ions act as "holes" and are responsible for the characteristic p-type

semiconducting behavior of non-stoichiometric NiO.[1][2] The concentration of these nickel

vacancies, and consequently the degree of non-stoichiometry, can be controlled by synthesis

conditions such as temperature and the partial pressure of oxygen.

The formation of these defects can be represented by the following equation using Kröger-Vink

notation:
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½O2(g) → OOx + V"Ni + 2h•

Where:

O2(g) is oxygen gas.

OOx is an oxygen ion on a normal lattice site.

V"Ni is a doubly ionized nickel vacancy.

h• represents a hole (a Ni3+ ion in the lattice of Ni2+ ions).

The Ripple Effect: How Non-Stoichiometry Shapes
NiO Properties
The introduction of nickel vacancies and the subsequent creation of Ni3+ ions have a profound

impact on the electronic, optical, and electrical properties of NiO.

Electronic and Optical Properties
The presence of defects introduces new energy levels within the bandgap of NiO. Nickel

vacancies create acceptor levels near the valence band, facilitating the p-type conductivity.

Computational studies have shown that the bandgap of NiO can be influenced by the

concentration of native defects. An increase in oxygen-rich conditions (and thus nickel

vacancies) can lead to a slight increase in the bandgap. Conversely, nickel-rich conditions may

lead to a slight decrease.[3]

Electrical Properties
Stoichiometric NiO is a Mott insulator with very high resistivity. However, with the introduction of

nickel vacancies, the material becomes a p-type semiconductor. The electrical conductivity is

directly proportional to the concentration of charge carriers (holes, i.e., Ni3+ ions). Therefore,

by controlling the degree of non-stoichiometry, the electrical conductivity of NiO can be tuned

over several orders of magnitude. The mobility of these charge carriers, however, can be

influenced by scattering from the defects themselves.

Quantifying Non-Stoichiometry: Data at a Glance
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The following tables summarize the quantitative effects of non-stoichiometry on the properties

of NiO, based on available experimental and computational data.

Defect Type
Defect
Concentration (%)

Bandgap (eV) Reference

Stoichiometric 0 3.80 [3]

Ni-rich (O-deficient) 3 3.83 [3]

Ni-rich (O-deficient) 12 3.85 [3]

Ni-rich (O-deficient) 18 3.86 [3]

Ni-rich (O-deficient) 25 3.86 [3]

O-rich (Ni-deficient) 3 3.85 [3]

O-rich (Ni-deficient) 12 3.90 [3]

O-rich (Ni-deficient) 18 3.95 [3]

O-rich (Ni-deficient) 25 4.00 [3]

Table 1: Effect of Native Defects on the Bandgap of NiO (Computational Study)

Sintering Temperature (°C)
Excess Oxygen (%) from
Iodometric Titration

Excess Oxygen (%) from
TGA

400 1.25 1.22

500 0.98 0.95

600 0.65 0.63

700 0.12 0.11

900 ~0 ~0

1100 ~0 ~0

Table 2: Excess Oxygen Content in Non-Stoichiometric NiO Prepared by Thermal

Decomposition[2]
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Li Doping
Concentration
(at%)

Resistivity (Ω·cm)
Carrier Mobility
(cm²/Vs)

Carrier
Concentration
(cm⁻³)

2 0.44 11.96 1.2 x 10¹⁸

4 0.21 4.85 6.1 x 10¹⁸

6 0.13 2.78 1.7 x 10¹⁹

8 0.09 1.89 3.7 x 10¹⁹

10 0.07 1.25 7.1 x 10¹⁹

Table 3: Electrical Properties of Li-doped NiO Thin Films (as a proxy for increased hole

concentration due to defects)[4]

Experimental Corner: Protocols for Synthesis and
Characterization
This section provides detailed methodologies for key experiments related to the study of non-

stoichiometric NiO.

Synthesis Protocols
This method allows for the synthesis of NiO nanoparticles with controlled size and properties.

Preparation of Precursor Solution: Dissolve a nickel salt (e.g., Nickel(II) chloride

hexahydrate, NiCl₂·6H₂O) in deionized water to form a solution of a specific molarity (e.g.,

0.1 M).

Precipitation: While stirring the nickel salt solution, slowly add a precipitating agent, such as

sodium hydroxide (NaOH) solution, dropwise until a pale green precipitate of nickel

hydroxide (Ni(OH)₂) is formed.

Washing and Drying: Centrifuge the precipitate and wash it several times with deionized

water and then with ethanol to remove any unreacted precursors and byproducts. Dry the

washed precipitate in an oven at a low temperature (e.g., 80°C) for several hours.
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Calcination: Calcine the dried Ni(OH)₂ powder in a furnace at a specific temperature (e.g.,

400-600°C) for a set duration (e.g., 2-4 hours). The thermal decomposition of Ni(OH)₂ yields

NiO nanoparticles. The calcination temperature significantly influences the degree of non-

stoichiometry.

A straightforward method for producing non-stoichiometric NiO powders.

Precursor Selection: Choose a suitable nickel salt precursor, such as nickel nitrate

hexahydrate (Ni(NO₃)₂·6H₂O).

Decomposition: Place the precursor in a crucible and heat it in a furnace to a specific

temperature (e.g., 400-1100°C) in an air or oxygen atmosphere for a defined period (e.g., 2-

4 hours).[2] The precursor will decompose, leaving behind NiO powder. The sintering

temperature is a critical parameter for controlling the level of non-stoichiometry.[2]

This technique is used to deposit thin films of non-stoichiometric NiO onto a substrate.

Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass) thoroughly.

Sputtering Chamber Setup: Place a high-purity nickel target in the sputtering system.

Evacuate the chamber to a high vacuum.

Gas Introduction: Introduce a mixture of argon (Ar) and oxygen (O₂) into the chamber. The

O₂/Ar flow ratio is a crucial parameter for controlling the stoichiometry of the deposited film.

Deposition: Apply a radio-frequency (RF) or direct current (DC) power to the nickel target to

create a plasma. The nickel atoms are sputtered from the target and react with the oxygen in

the plasma to deposit a non-stoichiometric NiO thin film on the substrate. The substrate

temperature can also be controlled to influence the film properties.

Characterization Protocols
This chemical titration method is used to determine the concentration of Ni³⁺ ions, and thus the

degree of non-stoichiometry.[2]

Sample Dissolution: Dissolve a known weight of the non-stoichiometric NiO sample in a

solution of hydrochloric acid (HCl) containing an excess of potassium iodide (KI). The Ni³⁺
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ions in the sample will oxidize the I⁻ ions to iodine (I₂). Ni³⁺ + I⁻ → Ni²⁺ + ½I₂

Titration: Titrate the liberated iodine with a standardized sodium thiosulfate (Na₂S₂O₃)

solution using a starch indicator. The endpoint is reached when the blue color of the starch-

iodine complex disappears. I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Calculation: From the volume and concentration of the Na₂S₂O₃ solution used, the amount of

liberated iodine can be calculated, which in turn gives the amount of Ni³⁺ in the original

sample.

XPS is a surface-sensitive technique used to determine the elemental composition and

chemical states of the atoms in NiO.

Sample Preparation: Mount the NiO sample on a sample holder and place it in the ultra-high

vacuum chamber of the XPS instrument.

Data Acquisition: Irradiate the sample surface with a monochromatic X-ray beam (e.g., Al

Kα). The emitted photoelectrons are collected and their kinetic energies are measured by an

electron energy analyzer.

Spectral Analysis:

Survey Scan: Acquire a wide energy range spectrum to identify all the elements present

on the surface.

High-Resolution Scans: Acquire detailed spectra for the Ni 2p and O 1s core levels.

Peak Fitting: Deconvolute the high-resolution Ni 2p spectrum to identify the contributions

from Ni²⁺ and Ni³⁺ states. The Ni 2p₃/₂ peak for Ni²⁺ in NiO is typically observed around

853.7 eV, while the presence of Ni³⁺ gives rise to a shoulder or a separate peak at a

higher binding energy (around 855-856 eV).[5]

Quantification: Calculate the relative atomic concentrations of Ni²⁺ and Ni³⁺ from the areas

of the fitted peaks.

This technique is used to determine the carrier type (p-type or n-type), carrier concentration,

and mobility of charge carriers in the non-stoichiometric NiO films.
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Sample Preparation: Prepare a thin film of NiO with a defined geometry (e.g., a square or a

Hall bar). Make four electrical contacts at the corners of the square or on the arms of the Hall

bar.

Measurement Setup:

Place the sample in a magnetic field that is perpendicular to the film surface.

Pass a constant current (I) through two opposite contacts.

Measure the Hall voltage (VH) across the other two contacts.

Data Analysis:

Hall Coefficient (RH): Calculate the Hall coefficient using the formula: RH = (VH * t) / (I *

B), where 't' is the film thickness and 'B' is the magnetic field strength.

Carrier Type: The sign of the Hall voltage determines the carrier type. For p-type

semiconductors like non-stoichiometric NiO, VH and RH will be positive.

Carrier Concentration (p): Calculate the hole concentration using: p = 1 / (q * RH), where

'q' is the elementary charge.

Mobility (μ): Measure the resistivity (ρ) of the film using a four-point probe method.

Calculate the Hall mobility using: μ = RH / ρ.

Visualizing the Concepts: Diagrams and Workflows
The following diagrams, generated using Graphviz, illustrate the key concepts and

experimental workflows discussed in this guide.

Caption: Formation of a nickel vacancy and holes in the NiO lattice.
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Experimental Workflow
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Caption: A typical experimental workflow for non-stoichiometric NiO.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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